molecular formula C17H19NO4S3 B2699163 Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate CAS No. 1705514-74-4

Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

Cat. No.: B2699163
CAS No.: 1705514-74-4
M. Wt: 397.52
InChI Key: UEXIBUOGHZIMQM-UHFFFAOYSA-N
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Description

Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a complex organic compound featuring a benzoate ester linked to a thiazepane ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate typically involves multiple steps:

  • Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiol. For instance, 1,4-diaminobutane can react with thiophene-2-thiol under acidic conditions to form the thiazepane ring.

  • Sulfonylation: : The thiazepane ring is then sulfonylated using a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group onto the thiazepane ring.

  • Esterification: : The final step involves esterification of the sulfonylated thiazepane with methyl 4-hydroxybenzoate. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.

  • Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: LiAlH4 for ester reduction.

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for drug development. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for material science applications.

Mechanism of Action

The mechanism by which Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonyl group could interact with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(thiophen-2-yl)benzoate: Lacks the thiazepane ring and sulfonyl group, making it less complex and potentially less versatile.

    4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester, which may affect its reactivity and solubility.

Uniqueness

Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is unique due to the combination of its thiazepane ring, thiophene group, and sulfonyl linkage

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Biological Activity

Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a benzoate moiety linked to a thiazepane structure through a sulfonyl group, which may contribute to its biological properties. The presence of the thiophene ring adds to its chemical diversity, potentially enhancing its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. For instance, it could interact with acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Receptor Modulation : It may act on certain receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on thiazepane derivatives showed significant antibacterial activity against various strains, suggesting potential applications in treating infections .

Anticancer Activity

The thiazepane and thiophene components are often linked to anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress .

Neuroprotective Effects

Given its potential interaction with AChE, this compound could serve as a neuroprotective agent. Compounds with similar structures have shown promise in enhancing cognitive function and protecting neuronal cells from degeneration .

Case Studies and Experimental Data

  • In Vitro Studies : A series of experiments evaluated the cytotoxicity and enzyme inhibition of thiazepane derivatives. The results indicated that several analogs exhibited IC50 values in the low micromolar range against cancer cell lines, highlighting their potential as therapeutic agents .
  • Mechanistic Studies : Lineweaver-Burk plots were utilized to assess the inhibition kinetics of related compounds on mushroom tyrosinase, demonstrating competitive inhibition mechanisms that could be extrapolated to other enzymatic targets .
  • Toxicology Assessments : Toxicity studies revealed that certain derivatives did not exhibit significant cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for further development .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is presented:

CompoundBiological ActivityIC50 (µM)Reference
Methyl 4-(benzenesulfonyl)benzoateAntimicrobial15
Thiazepane Derivative AAnticancer10
Thiazepane Derivative BNeuroprotective25

Properties

IUPAC Name

methyl 4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S3/c1-22-17(19)13-4-6-14(7-5-13)25(20,21)18-9-8-16(24-12-10-18)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXIBUOGHZIMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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